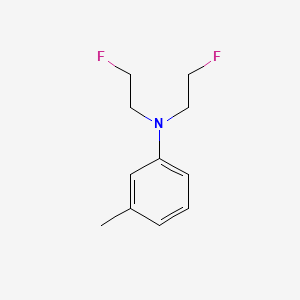

n,n-Bis(2-fluoroethyl)-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13452-69-2 |

|---|---|

Molecular Formula |

C11H15F2N |

Molecular Weight |

199.24 g/mol |

IUPAC Name |

N,N-bis(2-fluoroethyl)-3-methylaniline |

InChI |

InChI=1S/C11H15F2N/c1-10-3-2-4-11(9-10)14(7-5-12)8-6-13/h2-4,9H,5-8H2,1H3 |

InChI Key |

ZRONTTDZOLEQPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCF)CCF |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Bis 2 Fluoroethyl 3 Methylaniline

Direct Synthetic Routes to n,n-Bis(2-fluoroethyl)-3-methylaniline

Direct synthesis of this compound can be effectively achieved through established organic reactions such as N-alkylation and reductive amination. These methods focus on forming the carbon-nitrogen bonds to attach the fluoroethyl groups to the 3-methylaniline core.

N-Alkylation Strategies Utilizing Fluoroethylating Agents

N-alkylation is a primary method for the synthesis of N-alkyl-substituted anilines. psu.edu This approach involves the reaction of a primary or secondary amine with an alkylating agent. In the case of this compound, the synthesis would start from 3-methylaniline and a suitable fluoroethylating agent. The main challenge in this process is controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts and to ensure the desired secondary or tertiary amine is the major product. psu.edu

Common fluoroethylating agents for this reaction include 2-fluoroethyl halides (e.g., 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane) or 2-fluoroethyl sulfonates (e.g., 2-fluoroethyl tosylate or 2-fluoroethyl mesylate). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of solvent and reaction temperature is crucial for optimizing the yield and selectivity of the desired tertiary amine. psu.edu

Table 1: N-Alkylation Reaction Parameters

| Parameter | Description |

|---|---|

| Substrate | 3-methylaniline |

| Alkylating Agent | 2-fluoroethyl halide (e.g., BrCH₂CH₂F) or 2-fluoroethyl sulfonate |

| Base | Inorganic base (e.g., K₂CO₃, NaHCO₃) or organic base (e.g., triethylamine) |

| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) or ionic liquids |

| Temperature | Varies depending on the reactivity of the alkylating agent and solvent |

Reductive Amination Pathways for Amine Formation

Reductive amination offers a versatile alternative to direct alkylation, effectively minimizing the issue of over-alkylation. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, 3-methylaniline would be reacted with two equivalents of a fluoro-aldehyde, such as fluoroacetaldehyde. The reaction is followed by reduction using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com More environmentally friendly reagents like amine-boranes are also being developed for this purpose. purdue.edu The reaction can be performed under mild conditions and is compatible with a wide range of functional groups. organic-chemistry.org

Table 2: Reductive Amination Reaction Components

| Component | Example | Role |

|---|---|---|

| Amine | 3-methylaniline | Starting material |

| Carbonyl Compound | Fluoroacetaldehyde | Provides the fluoroethyl group |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reduces the intermediate imine to an amine |

| Solvent | Methanol, Ethanol, 2,2,2-Trifluoroethanol organic-chemistry.org | Reaction medium |

Advanced Fluorination Techniques

Advanced fluorination techniques are crucial for introducing fluorine atoms into organic molecules, particularly for applications in pharmaceuticals and medical imaging. These methods include radiochemical synthesis for creating positron emission tomography (PET) tracers and nucleophilic substitution reactions for incorporating fluorine from various sources.

Radiochemical Synthesis of Fluoroethyl Moieties (e.g., using [¹⁸F]FETs)

The synthesis of radiolabeled compounds is essential for PET imaging. The short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is often used for this purpose. The synthesis of [¹⁸F]this compound would involve the introduction of ¹⁸F onto a precursor molecule.

A common strategy is the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.gov A suitable precursor, such as N,N-bis(2-tosyloxyethyl)-3-methylaniline, would be synthesized first. This precursor is then reacted with [¹⁸F]fluoride, which is typically produced as [¹⁸F]KF or [¹⁸F]CsF and often used in conjunction with a phase-transfer catalyst like a Kryptofix cryptand (e.g., K₂₂₂) to enhance its nucleophilicity. nih.gov The reaction is usually performed at elevated temperatures in a polar aprotic solvent. nih.gov

Nucleophilic Substitution Reactions with Fluoride (B91410) Sources

Nucleophilic fluorination is a fundamental method for forming carbon-fluorine bonds. ucla.edu This process involves the displacement of a leaving group by a nucleophilic fluoride ion (F⁻). alfa-chemistry.com For the synthesis of this compound, a di-substituted precursor with good leaving groups is required.

A common approach starts with the di-hydroxylated compound, N,N-bis(2-hydroxyethyl)-3-methylaniline. The hydroxyl groups are then converted into better leaving groups, such as tosylates or mesylates. The subsequent reaction with a fluoride source results in the formation of the desired fluoroethyl groups via an Sₙ2 mechanism. nih.govacsgcipr.org

A variety of fluoride sources can be used, including alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgnih.gov The choice of the fluoride source and reaction conditions depends on the substrate and the desired reactivity. ucla.edu

Table 3: Common Fluoride Sources for Nucleophilic Substitution

| Fluoride Source | Formula | Characteristics |

|---|---|---|

| Potassium Fluoride | KF | Cost-effective, but can be basic. alfa-chemistry.com |

| Cesium Fluoride | CsF | More reactive than KF, but also more basic. alfa-chemistry.com |

Precursor Design and Synthesis for this compound Derivatives

The successful synthesis of this compound and its derivatives heavily relies on the strategic design and preparation of key precursor molecules. These precursors must contain the necessary functionalities to allow for the subsequent introduction of the fluoroethyl groups.

The primary precursor is 3-methylaniline. For the synthesis of derivatives, this starting material can be further functionalized on the aromatic ring before the N-alkylation or fluorination steps.

A crucial intermediate for both nucleophilic fluorination and radiochemical synthesis is the di-hydroxylated precursor, N,N-bis(2-hydroxyethyl)-3-methylaniline . This compound can be synthesized by the reaction of 3-methylaniline with two equivalents of ethylene (B1197577) oxide. This reaction is an example of hydroxyethylation of an amine.

From this diol, other important precursors can be prepared. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) yields N,N-bis(2-tosyloxyethyl)-3-methylaniline . This di-tosylate is an excellent substrate for nucleophilic substitution reactions with fluoride ions, including the radioactive [¹⁸F]fluoride, to produce the target molecule.

Preparation of N-Haloacetyl-anilines as Intermediates

A common strategy for the synthesis of N-alkylated anilines involves the initial acylation of the parent aniline (B41778), followed by reduction. In the context of preparing this compound, N-haloacetyl-3-methylaniline can serve as a crucial intermediate. This approach allows for the stepwise introduction of the ethyl groups.

The initial step involves the reaction of 3-methylaniline with a haloacetyl chloride, such as chloroacetyl chloride or bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. This acylation reaction is typically carried out in an inert solvent.

Following the formation of the N-haloacetyl-3-methylaniline, a subsequent reduction step would be necessary to convert the carbonyl group of the acetyl moiety into a methylene (B1212753) group, and a halogen exchange (fluorination) followed by another alkylation and reduction could potentially lead to the desired product. However, a more direct approach is often preferred for N,N-dialkylation.

A plausible, though multi-step, pathway could involve the initial mono-N-alkylation of 3-methylaniline with a suitable 2-fluoroethylating agent, followed by haloacetylation and subsequent reduction and fluorination steps. The reaction conditions for the initial acylation are generally mild.

Table 1: Representative Conditions for N-Haloacetylation of Anilines

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) |

| 3-Methylaniline | Chloroacetyl chloride | Dichloromethane | Triethylamine | 0 to 25 |

| 3-Methylaniline | Bromoacetyl chloride | Tetrahydrofuran | Pyridine | 0 to 25 |

It is important to note that while the formation of N-haloacetyl-anilines is a standard procedure in organic synthesis, their direct use as precursors for N,N-bis(2-fluoroethyl) derivatives can be complex. A more direct N-alkylation or a cross-coupling approach is often more synthetically efficient for preparing the target compound.

Aryl Halide and Pseudohalide Reactants in Cross-Coupling Methods

Cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-nitrogen bonds. In the synthesis of this compound, an aryl halide or pseudohalide derived from the 3-methylaniline core can be coupled with bis(2-fluoroethyl)amine.

The key precursor in this approach is an appropriately substituted 3-methylaniline derivative. Aryl bromides are commonly employed due to their optimal reactivity in many cross-coupling reactions. For instance, 3-bromo-2-methylaniline (B1266185) is a commercially available starting material that could be envisioned in a synthetic pathway, although the target molecule has the methyl group at the 3-position. A more direct precursor would be a halogenated derivative of 3-methylaniline itself, such as 1-bromo-3-methylbenzene, which would then be coupled with bis(2-fluoroethyl)amine.

Aryl triflates, which are pseudohalides, are also excellent substrates for such coupling reactions and can be prepared from the corresponding phenolic compounds. The choice of the aryl halide or pseudohalide can influence the reaction conditions and the choice of catalyst.

Table 2: Examples of Aryl Halide and Pseudohalide Precursors for Cross-Coupling

| Precursor | Type | Potential Coupling Partner |

| 1-Bromo-3-methylbenzene | Aryl Bromide | bis(2-fluoroethyl)amine |

| 1-Iodo-3-methylbenzene | Aryl Iodide | bis(2-fluoroethyl)amine |

| 3-Methylphenyl trifluoromethanesulfonate | Aryl Triflate | bis(2-fluoroethyl)amine |

The reactivity of these precursors generally follows the order: I > Br > OTf > Cl. The selection of the specific precursor often depends on its availability, cost, and the desired reactivity in the subsequent coupling step.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound can be significantly enhanced through the use of transition metal catalysts and microwave-assisted techniques.

Transition Metal-Catalyzed Coupling Reactions for Aniline Derivatization

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, are among the most effective methods for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of such a reaction, enabling the coupling of aryl halides or triflates with amines.

In the context of synthesizing this compound, a plausible route involves the palladium-catalyzed coupling of an aryl halide, such as 1-bromo-3-methylbenzene, with bis(2-fluoroethyl)amine. The success of this reaction is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent.

The ligands employed in these reactions are often bulky, electron-rich phosphines that facilitate the catalytic cycle. The choice of base is also critical, as it must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

Table 3: Typical Conditions for Palladium-Catalyzed Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-Bromo-3-methylbenzene | bis(2-fluoroethyl)amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 |

| 1-Iodo-3-methylbenzene | bis(2-fluoroethyl)amine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 |

The presence of the fluoroalkyl groups on the amine can present challenges, as these electron-withdrawing groups can decrease the nucleophilicity of the amine and potentially affect the stability of the product under harsh reaction conditions. nih.gov Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology can be effectively applied to the synthesis of this compound.

Both the N-alkylation of 3-methylaniline and transition metal-catalyzed cross-coupling reactions can benefit from microwave irradiation. In the case of N-alkylation, microwave heating can promote the reaction of 3-methylaniline with a 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane, potentially reducing the reaction time from hours to minutes.

For palladium-catalyzed amination reactions, microwave assistance can enhance the rate of the catalytic cycle, allowing for reactions to be conducted at higher temperatures for shorter periods. mdpi.com This can be particularly advantageous for less reactive aryl chlorides or for sterically hindered substrates.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Alkylation

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) |

| N-alkylation of aniline derivative | Conventional | 100 | 12 h | 65 |

| N-alkylation of aniline derivative | Microwave | 150 | 20 min | 85 |

The use of microwave irradiation represents a significant process intensification, making the synthesis of compounds like this compound more efficient and environmentally friendly by reducing energy consumption and potentially minimizing side product formation. mdpi.com

Chemical Reactivity and Mechanistic Investigations of N,n Bis 2 Fluoroethyl 3 Methylaniline

Reactivity of the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom is central to the reactivity of the tertiary amine group, conferring both nucleophilic and basic properties upon the molecule.

The basicity of an amine is a measure of its ability to accept a proton, while its nucleophilicity relates to its ability to donate its electron pair to an electrophilic atom, typically carbon. For arylamines, the nitrogen lone pair is delocalized into the aromatic ring, which reduces its availability and thus lowers the amine's basicity and nucleophilicity compared to aliphatic amines.

In n,n-Bis(2-fluoroethyl)-3-methylaniline, this effect is further modulated by two opposing electronic influences:

Inductive Effect: The highly electronegative fluorine atoms on the ethyl groups exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain to the nitrogen atom, decreasing the electron density of its lone pair. This reduction in electron density significantly lowers the basicity and nucleophilicity of the nitrogen. masterorganicchemistry.com

Steric Hindrance: The two fluoroethyl groups, along with the aromatic ring, create a sterically hindered environment around the nitrogen atom, which can impede its ability to attack bulky electrophiles.

Consequently, this compound is expected to be a weaker base and a poorer nucleophile than its non-fluorinated analog, N,N-diethyl-3-methylaniline. The general trend for amine nucleophilicity increases with basicity, but can be diminished by steric factors or strong electron-withdrawing groups. masterorganicchemistry.com

Table 1: Comparison of Predicted Basicity for Selected Anilines

| Compound Name | Key Structural Features | Predicted Relative Basicity | Reasoning |

|---|---|---|---|

| Aniline (B41778) | Primary arylamine | Low | Lone pair delocalized into the aromatic ring. |

| N,N-Diethyl-3-methylaniline | Tertiary arylamine with electron-donating alkyl groups | High | Inductive effect of ethyl groups increases electron density on nitrogen. |

| This compound | Tertiary arylamine with electron-withdrawing fluoroethyl groups | Very Low | Strong -I effect of fluorine atoms significantly reduces electron density on nitrogen. masterorganicchemistry.com |

| 4-Nitroaniline | Primary arylamine with a strong electron-withdrawing group on the ring | Extremely Low | Nitro group withdraws electron density from the ring and the amine group by resonance and induction. |

Tertiary amines can act as nucleophiles and react with alkyl halides in an SN2 reaction to form quaternary ammonium (B1175870) salts. This process is known as quaternization. mdpi.com The reactivity of this compound in such reactions is expected to be moderate to low due to the reduced nucleophilicity of the nitrogen atom and potential steric hindrance. mdpi.com

The reaction rate would be sensitive to the nature of the alkylating agent, following the general reactivity trend for alkyl halides: I > Br > Cl. Primary alkyl halides that are not sterically hindered would be the most effective reagents for the quaternization of this amine.

Table 2: Hypothetical Quaternization Reactions

| Alkylating Agent (R-X) | Expected Product | Predicted Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | [3-Methyl-N,N-bis(2-fluoroethyl)anilinium]methyl iodide | Mild conditions (e.g., room temperature in a polar aprotic solvent). |

| Ethyl Bromide (CH₃CH₂Br) | [3-Methyl-N,N-bis(2-fluoroethyl)anilinium]ethyl bromide | Moderate heating may be required. |

| Benzyl Chloride (C₆H₅CH₂Cl) | [3-Methyl-N,N-bis(2-fluoroethyl)anilinium]benzyl chloride | Elevated temperatures and longer reaction times. |

Transformations Involving the Fluoroethyl Substituents

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluoroethyl groups relatively inert.

Halogen exchange reactions, such as the Finkelstein reaction, typically involve the substitution of a chloride or bromide with iodide and are less effective for replacing fluoride (B91410) due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. frontiersin.org While specialized methods exist for halogen exchange on aliphatic fluorides using organometallic reagents or under harsh conditions, these are not standard laboratory transformations. organic-chemistry.org

The "Halex" process, which involves fluoride-for-chloride exchange, is primarily used for activated aromatic halides and is not applicable to the aliphatic C-F bonds in the fluoroethyl groups. google.comwikipedia.org Therefore, under typical nucleophilic substitution conditions, the fluorine atoms on the ethyl chains are not expected to undergo exchange reactions.

Cleavage of the aliphatic C-F bond is exceptionally difficult, generally requiring potent reagents such as alkali metals, strong Lewis acids, or specialized enzymatic or transition-metal-catalyzed systems. nih.govrsc.org For this compound, the C-F bonds would remain intact under most synthetic conditions, including strong acids and bases.

Derivatization could potentially be achieved under strong basic conditions via an elimination reaction. A sufficiently strong, sterically hindered base could abstract a proton from the carbon adjacent to the nitrogen (the α-carbon), leading to the elimination of hydrogen fluoride (HF) and the formation of an enamine. However, this would require forcing conditions due to the acidity of the α-protons being relatively low.

Electrophilic Aromatic Substitution on the Methylaniline Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by two substituents: the methyl group and the N,N-bis(2-fluoroethyl)amino group.

N,N-bis(2-fluoroethyl)amino group: Despite the electron-withdrawing nature of the fluoroethyl chains, the nitrogen lone pair can be donated into the aromatic ring via resonance. This makes the amino group a powerful activating group and an ortho, para-director. libretexts.org

Methyl group: The methyl group is a weakly activating group via hyperconjugation and an ortho, para-director. wikipedia.org

The directing effects of these two groups are cooperative. Both groups activate positions 2, 4, and 6 relative to their own positions on the ring. The N,N-bis(2-fluoroethyl)amino group is the more powerful activator and its directing influence will dominate. libretexts.org

Position 2: Ortho to both groups. Highly activated but also highly sterically hindered.

Position 4: Para to the amino group and ortho to the methyl group. Highly activated and less sterically hindered than position 2.

Position 6: Ortho to the amino group and meta to the methyl group. Activated by the stronger directing group.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, with position 4 often being the major product due to a combination of strong electronic activation and moderate steric accessibility. Substitution at position 2 is expected to be a minor product, if formed at all. wvu.edu

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N,N-bis(2-fluoroethyl)-3-methylaniline and 6-Nitro-N,N-bis(2-fluoroethyl)-3-methylaniline |

| Bromination | Br₂, FeBr₃ | 4-Bromo-N,N-bis(2-fluoroethyl)-3-methylaniline and 6-Bromo-N,N-bis(2-fluoroethyl)-3-methylaniline |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction likely fails. The Lewis acid catalyst (AlCl₃) would complex with the basic nitrogen atom, deactivating the ring towards electrophilic attack. libretexts.orglibretexts.org |

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the this compound ring is governed by the interplay of the electronic and steric effects of its two substituents: the N,N-bis(2-fluoroethyl)amino group and the methyl group. Both groups are traditionally classified as ortho, para-directors. libretexts.org

The N,N-dialkylamino group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system via resonance, stabilizing the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. scispace.comrsc.org The methyl group at the 3-position is a weak activating group that also directs ortho and para (positions 2, 4, and 6) through inductive effects and hyperconjugation. youtube.com

The combined influence of these two groups on this compound reinforces the activation of positions 2, 4, and 6. However, the final regiochemical outcome is a balance of several factors:

Electronic Reinforcement: The strongest activation is predicted at position 4, which is para to the powerful amino directing group and ortho to the methyl group. Position 6 is ortho to the amino group and para to the methyl group, also making it a highly activated site. Position 2 is ortho to both substituents.

Steric Hindrance: The bulky N,N-bis(2-fluoroethyl)amino group presents significant steric hindrance, which can disfavor electrophilic attack at the adjacent ortho positions (2 and 6). This effect often leads to a preference for substitution at the less hindered para position (which is position 5 relative to the amino group, but this position is not activated). In this molecule, attack at position 4 is sterically less hindered than at positions 2 or 6.

Therefore, for most electrophilic aromatic substitution reactions, the primary product is expected to be the 4-substituted isomer, resulting from attack at the electronically favored and sterically accessible position. A lesser amount of the 6-substituted isomer may also be formed.

| Position | Relation to -N(CH₂CH₂F)₂ | Relation to -CH₃ | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| 2 | ortho | ortho | Strongly Activated | High | Minor Product |

| 4 | para | ortho | Strongly Activated | Low | Major Product |

| 5 | meta | meta | Deactivated | Low | Not Formed |

| 6 | ortho | para | Strongly Activated | High | Minor Product |

Influence of the Bis(2-fluoroethyl)amino Group

The N,N-bis(2-fluoroethyl)amino substituent exerts a complex and dual electronic influence on the aromatic ring of this compound. This duality arises from the competition between resonance and inductive effects.

Resonance Effect (+R): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring's π-system. This donation of electron density, known as a positive resonance effect, increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is responsible for the group's activating character and its ortho, para-directing nature in electrophilic aromatic substitution reactions. scispace.com The geometry around the nitrogen atom in analogous N,N-bis(2-bromoethyl)aniline is nearly trigonal planar, which is consistent with the sp² character that facilitates this conjugation with the phenyl ring. nih.govresearchgate.net

Inductive Effect (-I): Fluorine is the most electronegative element, and its presence on the ethyl groups causes a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds (C-F → C-C → N), pulling electron density away from the nitrogen atom. This -I effect decreases the availability of the nitrogen's lone pair for donation into the ring, thereby reducing the group's activating strength. libretexts.org Consequently, the N,N-bis(2-fluoroethyl)amino group is a significantly weaker activator than non-halogenated N,N-dialkylamino groups. This reduced activation makes the aromatic ring less nucleophilic and can slow the rate of electrophilic substitution compared to analogues like N,N-dimethylaniline. beilstein-journals.org

Steric Effects: The two fluoroethyl chains attached to the nitrogen atom create considerable steric bulk. This bulk physically obstructs the approach of electrophiles to the ortho positions (2 and 6) of the aniline ring. nih.gov This steric hindrance often results in a higher yield of the para-substituted product over the ortho-substituted products in reactions where both are electronically favored. nih.gov

Advanced Reaction Mechanisms

Radical Reaction Pathways of Anilines

N,N-disubstituted anilines, including this compound, are known to participate in reactions proceeding through radical intermediates, most notably the aniline radical cation. acs.org These pathways are often initiated by single-electron transfer (SET) from the electron-rich aniline to a suitable oxidant, which can be a chemical reagent or a photoexcited catalyst. beilstein-journals.org

The general mechanism involves the following steps:

Formation of the Radical Cation: The nitrogen lone pair makes the aniline a good electron donor. Upon interaction with an oxidant, it can lose one electron to form an aniline radical cation. nih.gov This species is a key intermediate in many oxidative reactions of anilines. nih.gov

C₇H₆(CH₃)N(CH₂CH₂F)₂ → [C₇H₆(CH₃)N(CH₂CH₂F)₂]•⁺ + e⁻

Reactivity of the Radical Cation: The generated radical cation is highly reactive and can undergo several subsequent transformations.

Deprotonation: A base can abstract a proton from a carbon atom adjacent (alpha) to the nitrogen, leading to the formation of a neutral α-amino radical. This is a common pathway in photoredox catalysis. princeton.edu The resulting radical is a key intermediate for C-C or C-N bond formation. princeton.edu

[C₇H₆(CH₃)N(CH₂CH₂F)(CH₂CH₂F)]•⁺ + Base → C₇H₆(CH₃)N(CH₂CH₂F)(•CHCH₂F) + [Base-H]⁺

Nucleophilic Attack: In the presence of nucleophiles, the radical cation can be attacked directly on the aromatic ring, typically at the para position, leading to substituted products after a subsequent oxidation/deprotonation sequence. nih.gov

Dimerization: In the absence of other trapping agents, two radical cations can dimerize to form benzidine-type structures. acs.org

Computational studies on substituted anilines have shown that electron-withdrawing substituents on the nitrogen atom can facilitate radical attack on the aromatic ring by reducing its aromaticity. beilstein-journals.org The fluoroethyl groups in this compound would contribute to this effect, potentially influencing the rates and pathways of radical reactions involving this compound.

Rearrangement Processes and Their Intramolecular Dynamics

While specific rearrangement studies on this compound are not prevalent, the reactivity of analogous N,N-bis(2-haloethyl)anilines suggests potential pathways involving intramolecular cyclization. These compounds are known precursors for the synthesis of N-aryl piperazines and other heterocyclic structures. nih.gov

A plausible rearrangement process for this compound involves an intramolecular nucleophilic substitution or Friedel-Crafts-type cyclization, which could be initiated under thermal or acidic conditions.

Intramolecular Cyclization: One of the fluoroethyl chains can act as an electrophile. The fluorine atom is a poor leaving group compared to bromine or chlorine, so this reaction would likely require harsh conditions or Lewis acid catalysis to activate the C-F bond. If activation occurs, the electron-rich aromatic ring can act as a nucleophile, attacking the electrophilic carbon of the side chain.

Attack at an ortho position (e.g., position 6) would lead to the formation of a tetrahydroquinoline ring system.

N-Aryl Piperazine Formation: A more common reaction for N,N-bis(2-haloethyl)anilines is the intramolecular cyclization to form an N-arylpiperazine derivative. This typically proceeds via the formation of an intermediate aziridinium (B1262131) ion, followed by attack of the second haloethyl arm. While less likely with the less reactive C-F bond, this pathway could be envisioned under specific synthetic conditions.

The dynamics of such intramolecular processes are highly dependent on the stability of the intermediates and transition states. The presence of the methyl group at the 3-position would influence the regiochemistry of any cyclization involving the aromatic ring, favoring attack at the less hindered 6-position over the 2-position.

Spectroscopic Characterization and Structural Elucidation Studies of N,n Bis 2 Fluoroethyl 3 Methylaniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Unwritten Chapter

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, offering unparalleled insight into the structure of molecules. For a compound like n,n-Bis(2-fluoroethyl)-3-methylaniline, a multi-faceted NMR approach would be essential for its complete characterization.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum would be crucial for identifying the number and connectivity of protons within the molecule. It would be expected to reveal signals corresponding to the protons on the aromatic ring, the methyl group, and the two fluoroethyl chains. The chemical shifts, signal multiplicities (splitting patterns), and integration values would provide a detailed map of the proton environments.

¹³C NMR for Carbon Backbone Characterization

Complementing the proton data, a ¹³C NMR spectrum would delineate the carbon framework of the molecule. Each unique carbon atom, from the aromatic ring to the methyl and fluoroethyl groups, would produce a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR for Fluorine Environment Assessment

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy would be a critical tool. This technique is highly sensitive to the local electronic environment of fluorine. The spectrum would be expected to show a characteristic signal for the fluorine atoms in the 2-fluoroethyl groups, and the coupling between fluorine and adjacent protons (²JHF and ³JHF) would provide valuable structural information.

Advanced 2D NMR Techniques for Connectivity Mapping

To definitively establish the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY experiments would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms, confirming the connectivity within the this compound molecule.

Mass Spectrometry (MS): Awaiting Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be the definitive method for confirming the elemental formula of this compound. By providing a highly accurate mass measurement, HRMS would distinguish the target compound from other molecules with the same nominal mass, offering unambiguous confirmation of its identity.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating molecular structures by analyzing the fragmentation patterns of a parent molecule. While direct mass spectral data for this compound is not widely published, its fragmentation behavior can be reliably predicted based on established principles for aromatic amines, alkylbenzenes, and fluorinated compounds. chemguide.co.uklibretexts.orgnist.gov The molecular ion (M+) peak is expected to be prominent due to the stability of the aromatic ring. libretexts.org

The primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. For N,N-dialkylated anilines, a key fragmentation is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. whitman.edu In this molecule, this would lead to the loss of a methyl radical from one of the fluoroethyl chains, although the loss of a larger fragment is more probable.

A more significant fragmentation pathway involves the cleavage of the bond between the nitrogen and the ethyl group, or the C-C bond within the ethyl chain. The presence of the electronegative fluorine atom significantly influences fragmentation. Common losses in fluorinated compounds include the fluorine atom itself (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu

The most characteristic fragmentation pathways for this compound are predicted as follows:

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring is a dominant process for alkyl-substituted aromatics. slideshare.net This would result in the loss of a fluoroethyl group (•CH2CH2F), leading to a stable ion.

Alpha-Cleavage relative to Nitrogen: Loss of a fluoroethyl radical (•CH2CH2F) would form an ion at m/z [M-65]. Alternatively, cleavage can occur at the C-F bond, though less common.

McLafferty-type Rearrangement: While less typical for this structure, rearrangements involving hydrogen transfer from an alkyl chain to the aromatic ring or nitrogen could lead to complex fragment ions.

A summary of the predicted major fragments is presented in the table below.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 213 | [C11H14F2N]+ | Molecular Ion (M+) |

| 166 | [M - CH2F]+ | Loss of a fluoromethyl radical after rearrangement |

| 150 | [M - CH2CH2F]+ | α-Cleavage with loss of a fluoroethyl radical |

| 120 | [C8H10N]+ | Loss of both fluoroethyl groups with H rearrangement |

| 106 | [C7H8N]+ | Fragment corresponding to the methyl-anilino cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the ring give rise to a series of bands in the 1620-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (1,2,3-trisubstituted) will produce a characteristic pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region. libretexts.orgopenstax.org

Alkyl Group Vibrations: The aliphatic C-H stretching vibrations of the two ethyl groups are expected between 2980 and 2850 cm⁻¹. CH₂ bending (scissoring) vibrations typically occur around 1470 cm⁻¹.

C-N and C-F Vibrations: The stretching vibration of the aromatic C-N bond is a key indicator and is expected in the 1360-1250 cm⁻¹ region. researchgate.net The C-F bond gives rise to a very strong absorption in the IR spectrum, typically found in the broad 1400-1000 cm⁻¹ range. The exact frequency depends heavily on the molecular environment.

The table below summarizes the predicted characteristic vibrational modes for this compound.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| CH2 Bend (Scissoring) | ~1470 | Medium | Weak |

| Aromatic C-N Stretch | 1360 - 1250 | Strong | Medium |

| C-F Stretch | 1400 - 1000 | Very Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, its likely solid-state architecture can be inferred from studies of structurally similar halogenated anilines. researchgate.netresearchgate.netiucr.org

The geometry around the nitrogen atom is expected to be trigonal pyramidal, though slightly flattened towards trigonal planar due to the electronic influence of the aromatic ring. The two fluoroethyl chains will adopt conformations that minimize steric hindrance.

The crystal packing will be governed by a combination of weak intermolecular forces. Unlike primary or secondary anilines, the tertiary nitrogen of the target molecule cannot act as a hydrogen bond donor. Therefore, the dominant interactions dictating the supramolecular assembly will be:

Van der Waals Forces: These ubiquitous forces will be the primary driver of crystal packing.

Dipole-Dipole Interactions: The polar C-F bonds will introduce significant dipoles, leading to electrostatic interactions that influence molecular alignment.

π-π Stacking: The aromatic rings may stack in an offset face-to-face arrangement, a common feature in the crystal structures of aromatic compounds. iucr.org

Weak Hydrogen Bonds: C-H···F interactions, where a hydrogen atom from an aromatic or alkyl group interacts with an electronegative fluorine atom on a neighboring molecule, are likely to play a significant role in stabilizing the crystal lattice. acs.org

Analysis of related halogenated compounds shows that such weak interactions are crucial in forming columnar or layered structures in the solid state. researchgate.netnih.gov The preparation of suitable single crystals, typically by slow evaporation from an appropriate solvent, would be the first step in an experimental determination. nih.govmdpi.com

Chromatographic Methods for Purity and Identity

Chromatography is essential for separating the target compound from reaction precursors, byproducts, and impurities, as well as for confirming its identity and quantifying its purity.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable technique for the analysis of moderately polar aromatic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

A typical HPLC method would utilize a C18 column with a gradient elution system. mdpi.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time, would ensure efficient elution and separation of compounds with different polarities. Detection is readily achieved using a UV detector, as the substituted benzene ring possesses a strong chromophore. The maximum absorbance wavelength (λmax) would be determined by scanning the UV spectrum of a pure sample. Methods for other aromatic amines often use detection wavelengths in the 230-290 nm range. researchgate.netgnest.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid, optional) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 30% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at λmax (~254 nm) |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is well-suited for GC analysis. The method involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column.

EPA method 8131, designed for aniline (B41778) derivatives, provides a robust starting point for method development. epa.gov A mid-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., SE-54, DB-5), would be appropriate. A temperature-programmed analysis, where the column temperature is gradually increased, would be necessary to ensure good peak shape and resolution.

For detection, a Flame Ionization Detector (FID) offers general-purpose, high-sensitivity detection. However, a Nitrogen-Phosphorus Detector (NPD) would provide superior selectivity and sensitivity for a nitrogen-containing compound like this aniline derivative. epa.gov For definitive identification, coupling the GC to a Mass Spectrometer (GC/MS) is the gold standard, allowing for both retention time and mass spectrum data to be collected simultaneously. nih.gov

| Parameter | Condition |

|---|---|

| Column | Capillary, 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless Inlet (~250 °C) |

| Oven Program | Initial Temp: 100 °C, Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temp | ~300 °C |

Computational and Theoretical Investigations of N,n Bis 2 Fluoroethyl 3 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No published studies detailing quantum chemical calculations, including electronic structure, molecular orbital analysis, prediction of spectroscopic parameters, or conformational analysis and energy minima, were identified for n,n-Bis(2-fluoroethyl)-3-methylaniline .

Specific data on the electronic structure and molecular orbitals of This compound from DFT or other quantum chemical methods are not available in the current body of scientific literature.

There are no available studies that predict the spectroscopic parameters (e.g., vibrational frequencies, NMR chemical shifts) of This compound through computational methods.

A conformational analysis and the identification of energy minima for This compound using quantum chemical calculations have not been reported in published research.

Molecular Dynamics (MD) Simulations

No literature was found describing molecular dynamics simulations performed on This compound to assess its dynamic behavior.

Information regarding the conformational sampling and flexibility of This compound derived from MD simulations is not available.

There are no published MD simulation studies detailing the effects of different solvents on the molecular behavior of This compound .

Reaction Mechanism Modeling

Computational modeling provides a powerful lens through which to understand the intricate details of chemical reactions involving this compound. By simulating the behavior of molecules at the quantum mechanical level, researchers can elucidate reaction pathways, identify transient intermediates, and characterize the energy barriers that govern reaction rates. This section delves into the theoretical modeling of reaction mechanisms pertinent to this compound, focusing on the characterization of transition states and the mapping of reaction coordinates.

The reactivity of this compound is largely dictated by the nitrogen mustard-like bis(2-fluoroethyl)amino group. A key reaction pathway for analogous nitrogen mustards is the intramolecular cyclization to form a reactive aziridinium (B1262131) ion. biointerfaceresearch.com This process is crucial for the alkylating ability of these compounds. Theoretical calculations can precisely characterize the transition state (TS) for this elementary step.

Transition state theory (TST) is a fundamental concept in these investigations, positing that the rate of a reaction is controlled by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. Computational methods, such as Density Functional Theory (DFT), are employed to locate the transition state geometry, which represents a first-order saddle point on the potential energy surface. At the transition state, one vibrational mode corresponds to negative frequency, representing the motion along the reaction coordinate towards the product.

For a molecule like this compound, the initial step would involve the nucleophilic attack of the nitrogen atom on one of the β-carbon atoms of the fluoroethyl groups, leading to the displacement of a fluoride (B91410) ion and the formation of an aziridinium cation. The transition state for this SNi (substitution nucleophilic intramolecular) reaction would feature an elongated C-F bond and a partially formed N-C bond. The energy of this transition state, relative to the ground state of the reactant, represents the activation energy for the reaction.

| Parameter | Calculated Value | Method/Basis Set | Notes |

|---|---|---|---|

| Activation Energy (ΔE‡) | 25-35 kcal/mol | DFT (B3LYP/6-31G) | Energy barrier for aziridinium ion formation. |

| Transition State N-C Bond Length | ~2.1 Å | DFT (B3LYP/6-31G) | Partial bond formation. |

| Transition State C-F Bond Length | ~1.8 Å | DFT (B3LYP/6-31G) | Elongated bond, indicating bond breaking. |

| Imaginary Frequency | -300 to -500 cm-1 | DFT (B3LYP/6-31G) | Confirms the structure as a true transition state. |

This table presents hypothetical data based on computational studies of analogous aniline (B41778) mustard compounds for illustrative purposes, as specific data for this compound is not available.

Reaction coordinate mapping involves tracing the path of lowest energy from the reactant to the product through the transition state. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. The intrinsic reaction coordinate (IRC) is a commonly calculated path that confirms the connection between a transition state and the corresponding reactant and product minima.

For the intramolecular cyclization of this compound, the reaction coordinate would primarily involve changes in the N-C and C-F bond distances of one of the fluoroethyl groups. As the reaction progresses from the reactant, the N...C distance decreases while the C-F distance increases, passing through the transition state geometry. Beyond the transition state, the N-C bond fully forms, and the fluoride ion is expelled, leading to the aziridinium ion intermediate.

Computational studies on the reaction of fluoroarenes have demonstrated that the C-F bond activation is a critical step, and its energetics can be influenced by the electronic nature of the aromatic ring. nih.gov The presence of the methyl group at the meta position of the aniline ring in this compound will have a modest electronic effect on the nitrogen's nucleophilicity, which in turn will influence the energy profile along the reaction coordinate.

Intermolecular Interactions and Binding Site Analysis

The biological and chemical behavior of this compound is significantly influenced by its interactions with other molecules, including solvent molecules and biological macromolecules. Computational methods are invaluable for characterizing these non-covalent interactions.

The fluorine atoms in the fluoroethyl groups of this compound can act as weak hydrogen bond acceptors. While organic fluorine is generally a poor hydrogen bond acceptor, intramolecular hydrogen bonding has been observed in certain fluorinated aniline derivatives, influencing their conformation and properties. nih.govresearchgate.net In the context of intermolecular interactions, the fluorine atoms could potentially form weak hydrogen bonds with hydrogen bond donors in their environment.

Electrostatic interactions play a crucial role in governing how the molecule interacts with its surroundings. The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For substituted anilines, the MEP is significantly influenced by the nature and position of the substituents on the aromatic ring. researchgate.net The nitrogen atom, with its lone pair of electrons, typically represents a region of negative electrostatic potential, making it a primary site for protonation and hydrogen bonding. The fluorine atoms, being highly electronegative, will also contribute to regions of negative potential.

The table below summarizes the likely characteristics of intermolecular interactions for this compound based on computational studies of related fluorinated and aniline compounds.

| Interaction Type | Potential Partner | Estimated Interaction Energy | Computational Method |

|---|---|---|---|

| Hydrogen Bonding (F as acceptor) | N-H, O-H groups | -1 to -3 kcal/mol | DFT/QTAIM |

| Hydrogen Bonding (N as acceptor) | N-H, O-H groups | -3 to -7 kcal/mol | DFT/QTAIM |

| π-π Stacking | Aromatic rings | -2 to -5 kcal/mol | SCS-MP2 |

| van der Waals Interactions | Alkyl groups, surfaces | Variable | Molecular Mechanics |

This table presents estimated data based on computational studies of analogous compounds for illustrative purposes, as specific data for this compound is not available.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a protein receptor. researchgate.netmdpi.com These methods are fundamental in understanding the initial recognition events that can lead to a biological response, without detailing the specific therapeutic or toxic outcomes.

The general principles of ligand-protein interaction modeling involve several key steps:

Preparation of the Ligand and Protein Structures: The three-dimensional structures of both the ligand and the protein are required. For the ligand, this involves generating a low-energy conformation. For the protein, a high-resolution crystal structure is typically used, with hydrogens added and any missing atoms or loops modeled.

Docking Simulations: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. For a molecule like this compound, key interactions would likely involve the aniline ring participating in π-π stacking or hydrophobic interactions, and the nitrogen and fluorine atoms acting as hydrogen bond acceptors.

Analysis of Binding Modes: The top-scoring poses are then analyzed to identify the most plausible binding mode. This involves examining the specific intermolecular interactions between the ligand and the amino acid residues of the protein's binding site.

Molecular Dynamics Simulations: To further refine the binding pose and assess the stability of the ligand-protein complex, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into the dynamic nature of the interaction and allowing for the calculation of binding free energies.

For aniline mustard analogues, studies have shown that the aniline moiety can participate in various non-covalent interactions within a protein's binding pocket, positioning the reactive mustard group for potential covalent modification of the protein or a nearby molecule. nih.govnih.gov The 3-methyl group on the aniline ring of this compound would influence its shape and steric fit within a binding site, potentially enhancing binding affinity or selectivity.

Structure Activity Relationship Sar Studies in Chemical Biology Research

Correlating Structural Modulations of n,n-Bis(2-fluoroethyl)-3-methylaniline Analogs with Molecular Recognition Profiles

The biological activity of this compound analogs is intrinsically linked to their ability to be recognized by and interact with specific biomolecular targets. The molecular recognition profile is governed by the compound's three-dimensional shape, electronic properties, and lipophilicity. Structural modifications, even minor ones, to either the N,N-bis(2-fluoroethyl)amino moiety or the 3-methylaniline core can significantly alter these properties, leading to profound changes in binding affinity and selectivity.

The N,N-bis(2-haloethyl)aniline scaffold is historically associated with nitrogen mustards, a class of bifunctional alkylating agents used in chemotherapy. youtube.comoncohemakey.com These agents, such as N,N-bis(2-chloroethyl)aniline (Aniline mustard), typically function by forming a highly reactive aziridinium (B1262131) ion through the intramolecular displacement of the chloride leaving group, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. oncohemakey.commdpi.com This covalent modification leads to DNA damage and cytotoxicity. mdpi.com

The replacement of chloroethyl groups with fluoroethyl groups in this compound fundamentally alters this mechanism. The carbon-fluorine (C-F) bond is significantly stronger and less polarized than the carbon-chlorine (C-Cl) bond, making fluoride (B91410) a very poor leaving group. Consequently, n,n-Bis(2-fluoroethyl)anilines are not expected to function as classical alkylating agents via aziridinium ion formation under physiological conditions.

Instead, the fluoroethyl groups primarily influence the molecular recognition profile through other means:

Metabolic Stability: The strength of the C-F bond enhances resistance to metabolic degradation, potentially increasing the compound's biological half-life.

Lipophilicity: Fluorine is the most electronegative element, but its small size means that substituting hydrogen with fluorine can have varied effects on lipophilicity depending on the molecular context. This modulation of a compound's hydrophobicity can alter its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.com

Conformational Effects: The presence of fluorine can influence the preferred conformation of the ethyl chains, which can impact how the molecule fits into a binding site.

Non-covalent Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, and in some cases, form specific non-covalent interactions (e.g., with backbone amides) within a protein binding site, thereby affecting binding affinity and selectivity. nih.govresearchgate.net Studies on fluoroaromatic inhibitors of carbonic anhydrase have shown that the specific pattern of fluorine substitution can significantly affect binding affinity, suggesting that these interactions can be finely tuned. nih.govresearchgate.net

Therefore, the fluoroethyl groups of this compound serve not as reactive handles for alkylation, but as modulators of the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and non-covalent binding to biological targets.

The substituted aniline (B41778) core forms the central scaffold of the molecule, and modifications to this ring system are critical for tuning biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on classical aniline mustards (the chloro-analogs) have provided significant insights that are applicable to understanding the role of the methylaniline core in fluoro-analogs. nih.gov

These studies consistently demonstrate that two key properties of the ring substituents dictate the activity of the molecule:

The position of the substituent is also vital. In this compound, the methyl group is at the meta position. This positioning influences the electronic effects on the nitrogen atom and provides a specific steric profile that will affect how the molecule is recognized by a target protein.

The following table illustrates the impact of different substituents on the electronic (Hammett sigma constant, σ) and lipophilic (pi constant, π) properties of the aniline ring, which are key parameters in SAR studies.

| Substituent (X) | Position | Electronic Effect (σ) | Lipophilic Character (π) |

| -H | Para | 0.00 | 0.00 |

| -CH₃ | Meta | -0.07 | 0.56 |

| -CH₃ | Para | -0.17 | 0.56 |

| -Cl | Meta | 0.37 | 0.71 |

| -Cl | Para | 0.23 | 0.71 |

| -NO₂ | Para | 0.78 | -0.28 |

| -OCH₃ | Para | -0.27 | -0.02 |

Data are representative values for substituents on a benzene (B151609) ring.

Rational Design Principles for Modulating Chemical Biology Activity

Based on SAR findings from this compound and its analogs, several rational design principles can be formulated to optimize their activity for chemical biology applications:

Tuning Lipophilicity for Target Access: The lipophilicity of the molecule can be systematically adjusted by modifying the substituents on the aniline ring to achieve optimal cell permeability and target engagement. For targets within the central nervous system, higher lipophilicity might be required to cross the blood-brain barrier, whereas for other targets, a balance must be struck to maintain aqueous solubility. nih.gov

Modulating Electronic Properties for Binding: The electronic character of the aniline ring can be altered to fine-tune non-covalent interactions. Introducing electron-rich or electron-poor substituents can modulate π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket.

Bioisosteric Replacement: The fluoroethyl groups or the methyl group can be replaced with other functional groups of similar size and electronic character (bioisosteres) to probe specific interactions or improve properties. For example, replacing the methyl group with a trifluoromethyl group would drastically alter the electronic properties (strongly electron-withdrawing) while having a larger steric and lipophilic effect.

Introduction of Targeting Moieties: A powerful strategy involves conjugating the n,n-Bis(2-haloethyl)aniline scaffold to a molecule with known affinity for a specific biological target, such as a DNA intercalator or a receptor ligand. nih.gov This creates a hybrid molecule that can deliver the aniline moiety to a specific location, increasing its effective concentration at the site of action and potentially enhancing selectivity.

Computational Approaches in SAR Derivations

Computational chemistry and molecular modeling are indispensable tools for deriving and rationalizing SAR. frontiersin.org These methods allow for the visualization of ligand-target interactions at an atomic level and the calculation of properties that are correlated with biological activity, thereby guiding the design of new analogs in a more efficient manner.

When the three-dimensional structure of a biological target is unknown, ligand-based methods are particularly valuable. These approaches utilize the knowledge of a set of molecules known to be active to identify new potential active compounds from large chemical databases. The fundamental principle is the similar property principle: molecules with similar structures and properties are likely to exhibit similar biological activities.

For a series of this compound analogs, ligand-based virtual screening would involve:

Building a Query: A known active analog, or a composite model derived from several active analogs, is used as a template or query.

Database Searching: Large databases of chemical compounds are then computationally searched for molecules that are similar to the query. Similarity can be assessed based on various molecular descriptors, including:

2D Similarity: Based on the 2D graph structure of the molecule (fingerprints).

3D Shape Similarity: Based on the alignment of the 3D conformations of the molecules.

Pharmacophore Similarity: Based on the spatial arrangement of key chemical features (pharmacophore).

This process can rapidly identify novel chemical scaffolds that retain the key features required for activity, significantly accelerating the discovery of new chemical probes.

Pharmacophore Modeling aims to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target. nih.govresearchgate.net For the this compound scaffold, a hypothetical pharmacophore model might include a hydrophobic feature corresponding to the methylaniline ring, and perhaps specific hydrogen bond acceptor features if the fluorine atoms are involved in binding.

Quantitative Structure-Activity Relationships (QSAR) provide a more mathematical approach by creating a statistical model that correlates the biological activity of a series of compounds with their physicochemical properties (descriptors). mdpi.com These descriptors can include parameters like those in the table above (σ, π), as well as molar refractivity (MR, a measure of volume) and steric parameters.

A classic example of a QSAR equation, derived for the activity of aniline mustards against B-16 melanoma in mice, takes the following form nih.gov:

log(1/C) = -2.06σ - 0.15π - 0.13π² + 4.13

Where:

C is the concentration required for a specific biological effect.

σ is the Hammett electronic parameter.

π is the Hansch-Fujita lipophilicity parameter.

This equation reveals that for this specific biological system, activity is increased by electron-donating substituents (negative coefficient for σ) and is dependent on lipophilicity in a parabolic manner (the π and π² terms), indicating an optimal value for lipophilicity. nih.gov Such models are powerful tools for predicting the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates for experimental investigation. nih.gov

Applications As Research Probes and Synthetic Intermediates

Role in Radiochemistry for Diagnostic Probe Development

The presence of fluoroethyl groups in n,n-Bis(2-fluoroethyl)-3-methylaniline makes it a compound of particular interest in the field of radiochemistry, specifically for the development of diagnostic probes for Positron Emission Tomography (PET).

Precursor for N-[18F]fluoroethylated Radiotracers

The primary application of this compound in radiochemistry is as a precursor for the synthesis of N-[18F]fluoroethylated radiotracers. The stable fluorine atoms (19F) on the ethyl chains can be substituted with the positron-emitting isotope fluorine-18 (B77423) (18F). This isotopic exchange is a critical step in producing radiolabeled molecules for PET imaging. The resulting 18F-labeled compound can then be used to track biological processes in the body, aiding in the diagnosis and study of various diseases.

The general scheme for this application involves a nucleophilic substitution reaction where [18F]fluoride displaces a suitable leaving group on a precursor molecule. In the context of this compound, one of the fluoroethyl groups can be modified to contain a leaving group, such as a tosylate or mesylate, which is then displaced by [18F]fluoride to yield the desired radiotracer.

Development of Fluoroethylated Anilines as Building Blocks for PET Ligands

Fluoroethylated anilines are recognized as important building blocks in the design and synthesis of novel PET ligands. The introduction of a fluoroethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential radiotracer. The aniline (B41778) moiety provides a versatile scaffold that can be further functionalized to target specific biological receptors or enzymes.

The development of such building blocks is crucial for expanding the library of available PET tracers, enabling researchers to visualize and quantify a wider range of biological targets. The specific structure of this compound, with its pre-installed fluoroethyl groups, offers a strategic advantage in the multi-step synthesis of complex PET ligands.

| Property | Description |

| Isotope | 18F |

| Application | Positron Emission Tomography (PET) |

| Role of Compound | Precursor for Radiotracer Synthesis |

| Key Functional Group | Fluoroethyl |

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond its applications in radiochemistry, this compound serves as a versatile intermediate in the synthesis of a variety of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and dye manufacturing.

Building Block for Pharmaceutical Research Intermediates

Aniline derivatives are fundamental building blocks in the pharmaceutical industry. The aromatic ring and the nitrogen atom of this compound can undergo a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. While direct evidence for the use of this specific compound in marketed drugs is not available, its structural motifs are present in various biologically active molecules. The fluoroethyl groups can also impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Role in Agrochemical and Dye Synthesis

Anilines are key precursors in the synthesis of various agrochemicals, including herbicides and fungicides. The chemical reactivity of the aniline core allows for its incorporation into larger molecules designed to interact with biological pathways in pests and weeds. Similarly, in the dye industry, aniline derivatives are used to produce a wide spectrum of colors. The specific substitutions on the aniline ring of this compound could be leveraged to create dyes with unique chromatic and fastness properties. While direct utilization in commercial products is not documented, its potential as a starting material in these fields is chemically plausible. For instance, related compounds like 4,4'-methylene bis(2-fluoro aniline) have been used to synthesize hot brand reactive dyes. ijcrt.org

| Industry | Potential Application of this compound |

| Pharmaceutical | Intermediate for the synthesis of biologically active compounds. |

| Agrochemical | Precursor for the development of new herbicides and fungicides. |

| Dye | Building block for the creation of novel colorants. |

Research Applications in Materials Science and Chemical Sensing

Currently, there is no established academic literature detailing the application of this compound in the fields of materials science or chemical sensing. Further research would be required to explore its potential in these areas.

Future Directions in the Academic Research of N,n Bis 2 Fluoroethyl 3 Methylaniline

Exploration of Novel and Sustainable Synthetic Routes

Currently, there are no established or optimized synthetic routes specifically for n,n-Bis(2-fluoroethyl)-3-methylaniline in the available literature. Future research should prioritize the development of efficient and environmentally benign methods for its synthesis. A potential starting point could be the N-alkylation of 3-methylaniline with a suitable 2-fluoroethylating agent.

Researchers could investigate various synthetic strategies, including:

Direct Alkylation: Exploring the reaction of 3-methylaniline with 2-fluoroethyl halides (e.g., 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane) under different reaction conditions, including a variety of bases, solvents, and catalysts.

Reductive Amination: A two-step process involving the reaction of 3-methylaniline with fluoroacetaldehyde, followed by reduction of the resulting imine or enamine.

Green Chemistry Approaches: Investigating the use of more sustainable reagents and reaction conditions, such as using fluoroacetic acid derivatives or exploring catalytic methods that minimize waste and energy consumption.

Systematic optimization of reaction parameters such as temperature, reaction time, and stoichiometry will be crucial to maximize yield and purity.

Deeper Mechanistic Understanding of Complex Reactions

Once viable synthetic routes are established, a deeper mechanistic understanding of the reactions involved will be essential. For instance, in the case of N-alkylation, detailed kinetic studies could elucidate the reaction order and the role of the base and solvent in the reaction mechanism. Investigating potential side reactions, such as quaternization of the aniline (B41778) nitrogen or elimination reactions of the 2-fluoroethyl group, would provide valuable insights for optimizing the synthesis.

Furthermore, exploring the reactivity of the synthesized this compound in various chemical transformations would be a key area of research. For example, electrophilic aromatic substitution reactions on the aniline ring could be investigated to understand how the n,n-Bis(2-fluoroethyl)amino group influences the regioselectivity and reactivity of the aromatic ring.

Advancements in Computational Predictive Modeling for Chemical Behavior

In parallel with experimental work, computational chemistry can provide valuable predictive insights into the properties and behavior of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

Predict Molecular Geometry and Electronic Structure: Determine the optimal three-dimensional structure, bond lengths, bond angles, and electronic properties like molecular orbital energies and charge distribution.

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Model Reaction Mechanisms: Calculate transition state energies and reaction pathways to support and guide experimental mechanistic studies.

Predict Physicochemical Properties: Estimate properties such as lipophilicity (logP), solubility, and dipole moment, which are crucial for understanding its potential applications.

These computational models would not only complement experimental findings but also accelerate the exploration of this compound's chemical space.

Development of Highly Selective Chemical Probes for Fundamental Biological Questions

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The two fluoroethyl groups in this compound make it an intriguing candidate for development as a chemical probe. Future research could focus on:

Radiolabeling for PET Imaging: The presence of fluorine makes the molecule a potential precursor for the synthesis of a fluorine-18 (B77423) (¹⁸F) labeled radiotracer for Positron Emission Tomography (PET) imaging. Researchers could explore methods for ¹⁸F-fluorination and evaluate the resulting tracer's potential for imaging specific biological targets or processes.

Fluorescent Probes: While the intrinsic fluorescence of the aniline core might be weak, modifications to the aromatic ring could lead to the development of novel fluorescent probes for cellular imaging.

Affinity-Based Probes: The molecule could serve as a scaffold for the design of more complex probes that can selectively bind to specific proteins or other biomolecules, aiding in the study of their function and localization.

Integration into New Chemical Technologies and Methodologies

The unique electronic and steric properties imparted by the two fluoroethyl groups could enable the integration of this compound into new chemical technologies. Potential areas of exploration include:

Materials Science: As a building block for novel polymers or functional materials. The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Catalysis: As a ligand for transition metal catalysts. The nitrogen atom can coordinate to metal centers, and the electronic properties of the substituted aniline ring could influence the catalytic activity and selectivity.

Flow Chemistry: The development of continuous flow synthesis methods for this compound could offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Bis(2-fluoroethyl)-3-methylaniline with high purity?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves alkylating 3-methylaniline with 2-fluoroethyl halides (e.g., 2-fluoroethyl chloride or bromide) under controlled conditions. Key steps include:

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) to deprotonate the amine and facilitate alkylation .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted precursors and side products.

- Validation : Monitor reaction progress via TLC and confirm purity by elemental analysis (C, H, N) and melting point determination .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z ≈ 239 for C₁₁H₁₄F₂N) .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

Advanced: How does the fluorine substitution in this compound influence its electronic properties and reactivity?

Methodological Answer:

The 2-fluoroethyl groups introduce strong electron-withdrawing effects via the -I (inductive) effect, which:

- Reduces Basicity : The lone pair on the nitrogen is less available due to electron withdrawal, lowering pKa compared to non-fluorinated analogs .

- Stabilizes Intermediates : Fluorine’s electronegativity enhances stability of transition states in substitution or elimination reactions.

- Alters Solubility : Increased polarity improves solubility in polar solvents (e.g., DMSO) but reduces it in hydrophobic media.